molecular formula C13H10ClN3O3 B10810219 2-[(4-Chlorophenyl)amino]-2-oxoethyl pyrazine-2-carboxylate

2-[(4-Chlorophenyl)amino]-2-oxoethyl pyrazine-2-carboxylate

Cat. No.: B10810219
M. Wt: 291.69 g/mol
InChI Key: JBAYOAGRTKGRMV-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)amino]-2-oxoethyl pyrazine-2-carboxylate is an ester derivative featuring a pyrazine-2-carboxylate moiety linked to a 4-chlorophenylamino group via a 2-oxoethyl bridge. Its structure combines aromatic and heterocyclic components, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C13H10ClN3O3

Molecular Weight

291.69 g/mol

IUPAC Name

[2-(4-chloroanilino)-2-oxoethyl] pyrazine-2-carboxylate

InChI

InChI=1S/C13H10ClN3O3/c14-9-1-3-10(4-2-9)17-12(18)8-20-13(19)11-7-15-5-6-16-11/h1-7H,8H2,(H,17,18)

InChI Key

JBAYOAGRTKGRMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC(=O)C2=NC=CN=C2)Cl

Origin of Product

United States

Biological Activity

The compound 2-[(4-Chlorophenyl)amino]-2-oxoethyl pyrazine-2-carboxylate is a member of the pyrazinecarboxylate family, which has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of 2-[(4-Chlorophenyl)amino]-2-oxoethyl pyrazine-2-carboxylate can be represented as follows:

C12H12ClN3O3\text{C}_{12}\text{H}_{12}\text{Cl}\text{N}_3\text{O}_3

This compound features a pyrazine ring substituted with a carboxylate group and an amino group attached to a chlorophenyl moiety.

Biological Activity Overview

Recent studies have investigated the biological activity of this compound, particularly its antimicrobial and anticancer properties. The following sections summarize key findings from various research studies.

Antimicrobial Activity

In vitro evaluations have shown that derivatives of pyrazinecarboxylates exhibit significant antimicrobial activity against a range of pathogens, including bacteria and fungi. For instance, compounds similar to 2-[(4-Chlorophenyl)amino]-2-oxoethyl pyrazine-2-carboxylate demonstrated activity comparable to established antibiotics such as isoniazid and ciprofloxacin against mycobacterial strains .

Table 1: Antimicrobial Activity Comparison

CompoundActivity Against MycobacteriaActivity Against Fungi
2-[(4-Chlorophenyl)amino]-2-oxoethyl pyrazine-2-carboxylateModerateModerate
IsoniazidHighLow
CiprofloxacinHighModerate

Anticancer Properties

The compound has also been evaluated for its potential as an anticancer agent. A study focusing on structure-activity relationships revealed that modifications in the pyrazine ring significantly influence the compound's efficacy against cancer cell lines. Notably, derivatives demonstrated inhibitory effects on EML4-ALK-positive non-small cell lung cancer (NSCLC) cells in xenograft models, suggesting potential for further development in cancer therapy .

Case Study: EML4-ALK Inhibition
A specific derivative was identified as a potent EML4-ALK inhibitor, leading to significant tumor regression in animal models. The study utilized computational modeling to optimize the compound's structure for enhanced binding affinity to the target .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2-[(4-Chlorophenyl)amino]-2-oxoethyl pyrazine-2-carboxylate. Key factors influencing activity include:

  • Substitution Pattern : The presence and position of halogen atoms on the aromatic ring can enhance lipophilicity and bioavailability.
  • Functional Groups : The amino and carboxylate groups play vital roles in interaction with biological targets.

Table 2: Influence of Substituents on Activity

SubstituentEffect on Activity
Chlorine (Cl)Increases antimicrobial potency
Methoxy (OCH₃)Enhances solubility
Hydroxyl (OH)Modulates interaction with targets

Comparison with Similar Compounds

Key Structural Features

The compound’s core structure includes:

  • 4-Chlorophenylamino group: Introduces electron-withdrawing effects and steric bulk.
  • 2-Oxoethyl bridge : A flexible spacer enabling conformational diversity.

Comparisons with analogs focus on variations in these components (Table 1).

Comparative Analysis of Structural Analogs

Physicochemical and Functional Insights

Replacement with a thioether (e.g., in CAS 474951-91-2) introduces sulfur’s polarizability, possibly altering redox behavior .

Steric and Conformational Properties: Bulky substituents (e.g., tert-butyl in ) reduce molecular flexibility and may hinder binding to biological targets. The 2-oxoethyl bridge in the reference compound allows rotational freedom, whereas rigid cores like quinoline (CAS 380569-30-2) restrict conformation .

Synthetic Accessibility :

  • The naphthalene analog (95.7% yield) demonstrates efficient synthesis under mild conditions, suggesting scalability for related esters .
  • Lack of synthesis details for other analogs limits comparative evaluation of synthetic feasibility.

Crystal Packing and Stability :

  • In the naphthalene derivative, intermolecular C-H···O interactions and dimer formation via ketone-oxygen contacts enhance crystal stability . Similar interactions may exist in the reference compound but are unverified in the evidence.

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